3-amino-2-methylbutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-methylbutanoic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a derivative of butanoic acid, featuring an amino group and a methyl group attached to the carbon chain. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-methylbutanoic acid hydrochloride typically involves the reaction of 3-amino-2-methylbutanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves dissolving 3-amino-2-methylbutanoic acid in an appropriate solvent, followed by the addition of hydrochloric acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with specialized equipment to handle large volumes. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-amino-2-methylbutanoic acid hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to amino acid metabolism and protein synthesis.
Mechanism of Action
The mechanism of action of 3-amino-2-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound can also participate in enzymatic reactions, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methylbutanoic acid: This compound is structurally similar but differs in the position of the amino group.
3-amino-2-methylpropanoic acid: Another similar compound with a shorter carbon chain.
3-amino-2-methylpentanoic acid: A compound with a longer carbon chain.
Uniqueness
3-amino-2-methylbutanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
1864062-26-9 |
---|---|
Molecular Formula |
C5H12ClNO2 |
Molecular Weight |
153.61 g/mol |
IUPAC Name |
3-amino-2-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3(4(2)6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H |
InChI Key |
DKBLYMKGWZFCEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)N)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.